molecular formula C16H19N3O2 B2614774 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide CAS No. 2175979-58-3

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2614774
CAS No.: 2175979-58-3
M. Wt: 285.347
InChI Key: PEYUVZMJJTXZOD-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide” is a complex organic molecule. It contains a pyrimidone group, which is a heterocyclic compound with the formula C4H4N2O . Pyrimidone can also be called 2-hydroxypyrimidine or 4-hydroxypyrimidine, based on a substituted pyrimidine, or 1,3-diazine, ring . The compound also contains a phenyl group, which is a functional group with the formula -C6H5, and is often found in organic compounds.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, pyrimidone has a molar mass of 96.089 g·mol −1 and appears as a white to light yellow powder .

Scientific Research Applications

Synthesis and Characterization

Pyrimidine derivatives, including those similar to N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide, are frequently synthesized and characterized to explore their chemical properties and potential applications. For example, the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones demonstrated the utility of pyrimidine compounds in generating heterocyclic compounds with potential biological activity (Al-Jallo & At-Biaty, 1978).

Medicinal Chemistry and Drug Design

Pyrimidine cores are instrumental in the design and synthesis of drugs due to their bioactive potential. Research has shown that modifying the pyrimidine portion can lead to significant variations in biological activity, such as the inhibition of transcription factors NF-kappaB and AP-1, highlighting the role of pyrimidine derivatives in developing novel therapeutic agents (Palanki et al., 2000).

Pharmacokinetics and Drug Metabolism Studies

Studies on compounds like TA-0201, which contains a pyrimidine structure, involve determining their pharmacokinetic properties and metabolism in vivo, thereby aiding in the development of drugs with optimal absorption, distribution, metabolism, and excretion (ADME) profiles (Ohashi, Nakamura, & Yoshikawa, 1999).

Structural Studies for Drug Development

The crystallographic analysis of pyrimidine derivatives provides insights into their molecular structure, aiding in the rational design of molecules with desired biological activities. Such studies help in understanding the interactions between these compounds and their biological targets, optimizing drug efficacy and minimizing side effects (Acosta et al., 2013).

Nonlinear Optical (NLO) Materials

Pyrimidine derivatives have been investigated for their potential applications in nonlinear optics (NLO), a field crucial for the development of new materials for photonics and optoelectronics. The study of their electronic structures and NLO properties can lead to the development of materials with enhanced optical performance for applications in laser technology, telecommunications, and information processing (Hussain et al., 2020).

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-14(13-7-4-3-5-8-13)15(20)17-10-12-19-11-6-9-18-16(19)21/h3-9,11,14H,2,10,12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYUVZMJJTXZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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